3-Amino-1-(3-methoxyphenyl)piperidin-2-one

Lipophilicity Solubility ADME

This meta-methoxy piperidinone (C12H16N2O2, MW 220.27) is a key matched molecular pair for optimizing solubility in JAK inhibitor synthesis and CCR5 antagonist SAR studies. It offers lower LogP (1.1493) and higher TPSA (55.56 Ų) than unsubstituted phenyl analogs, making it non-interchangeable for reliable lead optimization. Available at 95% purity for multi-step synthesis.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1315365-05-9
Cat. No. B1373611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-methoxyphenyl)piperidin-2-one
CAS1315365-05-9
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCCC(C2=O)N
InChIInChI=1S/C12H16N2O2/c1-16-10-5-2-4-9(8-10)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3
InChIKeyGNUGZFZZLCOVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(3-methoxyphenyl)piperidin-2-one (CAS 1315365-05-9) Baseline Profile for Research and Industrial Procurement


3-Amino-1-(3-methoxyphenyl)piperidin-2-one (CAS 1315365-05-9) is a synthetically versatile piperidinone derivative with a 3-aminopiperidin-2-one core and a 3-methoxyphenyl N-substituent. It possesses a molecular formula of C12H16N2O2, a molecular weight of 220.27 g/mol, and a purity typically ≥95% . It is employed as a building block in medicinal chemistry and as a key intermediate in the synthesis of pharmaceutical agents, notably for tofacitinib-related structures [1].

Why Generic 3-Amino-1-(3-methoxyphenyl)piperidin-2-one Analogs Cannot Simply Be Substituted


Within the 3-amino-piperidin-2-one class, subtle changes to the N-aryl substituent profoundly alter physicochemical and pharmacological properties. For instance, shifting the methoxy group from the meta- to para-position or removing it entirely affects lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity [1]. These differences translate into divergent solubility, permeability, and receptor-binding profiles, making direct substitution of analogs unreliable without re-optimization. The following quantitative evidence underscores why 3-amino-1-(3-methoxyphenyl)piperidin-2-one (meta‑OMe) is not interchangeable with its unsubstituted or para‑substituted congeners.

3-Amino-1-(3-methoxyphenyl)piperidin-2-one Quantitative Differentiation Evidence vs. Analogs


LogP Reduction Relative to Unsubstituted Phenyl Analog Enhances Aqueous Solubility

3-Amino-1-(3-methoxyphenyl)piperidin-2-one exhibits a predicted LogP of 1.1493 , which is significantly lower than the LogP of 1.615 reported for the unsubstituted phenyl analog (3-amino-1-phenylpiperidin-2-one) [1]. The addition of the meta‑methoxy group decreases lipophilicity, predicting improved aqueous solubility.

Lipophilicity Solubility ADME

Increased Polar Surface Area vs. Unsubstituted Analog Modulates Membrane Permeability

The topological polar surface area (TPSA) of 3-amino-1-(3-methoxyphenyl)piperidin-2-one is reported as 55.56 Ų , whereas the unsubstituted phenyl analog (3-amino-1-phenylpiperidin-2-one) has a TPSA of 46.33 Ų . The methoxy group contributes additional oxygen atoms, increasing polarity.

Polar Surface Area Permeability Drug-likeness

Meta-Methoxy Substitution Alters Hydrogen Bonding Profile vs. Para-Methoxy Analog

3-Amino-1-(3-methoxyphenyl)piperidin-2-one possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor . The meta-methoxy orientation places the oxygen atom in a position that may engage in distinct intramolecular or intermolecular interactions compared to the para‑methoxy isomer, potentially affecting binding to biological targets or crystal packing.

Hydrogen Bonding SAR Molecular Recognition

Validated Utility as a Key Intermediate in Tofacitinib Synthesis

The 3-amino-piperidin-2-one scaffold is explicitly claimed as an intermediate for the synthesis of tofacitinib, a marketed JAK inhibitor [1]. While the patent encompasses a broad genus, the specific 3-amino-1-(3-methoxyphenyl)piperidin-2-one compound provides a synthetically accessible entry point for constructing the tofacitinib core. Its 95% commercial purity meets the threshold required for reliable downstream transformations in process research.

Synthetic Intermediate Tofacitinib Process Chemistry

Preliminary Indication of CCR5 Antagonism Distinguishes from Other 3-Amino-Piperidines

Preliminary pharmacological screening suggests that 3-amino-1-(3-methoxyphenyl)piperidin-2-one may act as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While quantitative IC50 data are not publicly available, this reported activity distinguishes the compound from many other 3-amino-piperidine derivatives that are typically devoid of reported CCR5 activity.

CCR5 Antagonist HIV Inflammation

Optimal Research and Industrial Use Cases for 3-Amino-1-(3-methoxyphenyl)piperidin-2-one (CAS 1315365-05-9)


Lead Optimization Programs Requiring Reduced Lipophilicity and Controlled Solubility

Due to its lower predicted LogP (1.1493) relative to the unsubstituted phenyl analog (LogP 1.615) [1], this meta‑methoxy derivative is preferable when a medicinal chemistry campaign seeks to improve aqueous solubility while maintaining a small-molecule scaffold. The increased TPSA (55.56 Ų vs. 46.33 Ų) further supports solubility enhancements .

Process Chemistry and Scale-Up for Tofacitinib-Related Intermediates

Process chemists developing synthetic routes to tofacitinib or related JAK inhibitors can leverage the 3-amino-piperidin-2-one core of this compound, which is explicitly referenced in patent literature as an intermediate [2]. The commercial availability at 95% purity ensures reliable use in multi-step syntheses.

CCR5 Antagonist Screening and SAR Expansion

Researchers investigating CCR5-mediated diseases (e.g., HIV, inflammatory conditions) may find this compound a valuable starting point for SAR studies, given preliminary reports of CCR5 antagonism [3]. Its meta‑methoxy substitution distinguishes it from other piperidinone analogs and warrants inclusion in focused screening libraries.

Comparative Physicochemical Profiling of N-Aryl Piperidinone Series

This compound serves as a key member of a matched molecular pair set (meta‑OMe vs. para‑OMe vs. unsubstituted phenyl). Its documented LogP and TPSA values [1] enable quantitative analysis of substituent effects on lipophilicity and polarity, supporting computational model validation and medicinal chemistry design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-(3-methoxyphenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.